molecular formula C7H20Cl2N2 B13580530 [2-(Diethylamino)ethyl](methyl)aminedihydrochloride

[2-(Diethylamino)ethyl](methyl)aminedihydrochloride

Cat. No.: B13580530
M. Wt: 203.15 g/mol
InChI Key: JTQIMZPKJYVVAA-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethylamine dihydrochloride is a quaternary ammonium salt with a branched alkylamine structure. Its molecular formula is C₇H₁₈N₂·2HCl, and it features a diethylamino group (-N(CH₂CH₃)₂) and a methylamine group (-NHCH₃) attached to an ethyl backbone. This compound is commonly utilized in pharmaceutical synthesis and organic chemistry as a precursor or intermediate due to its amine functionality and solubility in polar solvents. The dihydrochloride form enhances stability and facilitates purification .

Properties

Molecular Formula

C7H20Cl2N2

Molecular Weight

203.15 g/mol

IUPAC Name

N',N'-diethyl-N-methylethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C7H18N2.2ClH/c1-4-9(5-2)7-6-8-3;;/h8H,4-7H2,1-3H3;2*1H

InChI Key

JTQIMZPKJYVVAA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethylaminedihydrochloride typically involves the reaction of diethylamine with ethylene oxide to form 2-(diethylamino)ethanol. This intermediate is then reacted with methylamine to produce the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 2-(Diethylamino)ethylaminedihydrochloride is carried out in large-scale reactors. The process involves the continuous addition of reactants and the use of catalysts to increase the reaction rate. The product is then purified through distillation or crystallization to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethylaminedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(Diethylamino)ethylaminedihydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the preparation of polymers and as a reagent in various organic reactions.

Biology

In biological research, this compound is used to study the effects of amines on cellular processes. It can act as a model compound to understand the behavior of similar amines in biological systems.

Medicine

In the medical field, 2-(Diethylamino)ethylaminedihydrochloride is investigated for its potential therapeutic properties. It may be used in the development of drugs targeting specific pathways involving amines.

Industry

Industrially, this compound is used in the production of surfactants, emulsifiers, and other chemical products. Its unique properties make it suitable for various applications in manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethylaminedihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The compound may also participate in signaling pathways, affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogues with ethylamino backbones, dihydrochloride salts, or related substituents. Key differences include alkyl group configurations, molecular weights, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
2-(Diethylamino)ethylamine dihydrochloride C₇H₁₈N₂·2HCl 211.15 (base) + 72.92 (HCl) -N(CH₂CH₃)₂, -NHCH₃ Pharmaceutical intermediates, ligand synthesis
4-[2-(Dimethylamino)ethyl]aniline dihydrochloride C₁₀H₁₈Cl₂N₂ 237.17 -N(CH₃)₂, -C₆H₄NH₂ (para-substituted) Dye synthesis, polymer research
2-(2-Aminoethyl)aniline dihydrochloride C₈H₁₃Cl₂N₂ 219.11 -NH₂, -C₆H₄NH₂ (ortho-substituted) Antidepressant drug intermediates
2-(Dimethylamino)ethanimidamide dihydrochloride C₄H₁₁N₃·2HCl 182.09 -N(CH₃)₂, -C(=NH)NH₂ Biochemical assays, enzyme inhibition studies

Key Observations:

Alkyl Group Influence: The diethylamino group in the target compound increases lipophilicity compared to dimethylamino analogues (e.g., 4-[2-(Dimethylamino)ethyl]aniline dihydrochloride), impacting membrane permeability in drug delivery .

Acid-Base Properties: The dihydrochloride salt form (two HCl molecules) provides higher aqueous solubility compared to mono-hydrochloride salts (e.g., 2-[(Dimethylamino)methyl]aniline hydrochloride) .

Applications: Aniline derivatives (e.g., 4-[2-(Dimethylamino)ethyl]aniline dihydrochloride) are prioritized in materials science, whereas the target compound is more relevant in bioactive molecule synthesis .

Pharmacological and Industrial Relevance

  • Metoclopramide Analogues: The diethylaminoethyl moiety is present in metoclopramide-related compounds (e.g., 4-acetamido-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide), highlighting its role in dopamine receptor modulation .
  • Toxicity Profile: Unlike 2-(Diethylamino)ethyl chloride hydrochloride (a neurotoxic precursor), the target compound’s methylamine group reduces alkylating activity, improving safety in synthetic workflows .

Biological Activity

2-(Diethylamino)ethyl(methyl)aminedihydrochloride is a synthetic compound belonging to the class of amines, characterized by its unique structure that includes both diethylamino and methylamine groups. This compound has garnered attention in various fields, particularly in biological research, due to its potential therapeutic applications and interactions within biological systems.

  • Molecular Formula : C7H20Cl2N2
  • Molecular Weight : 203.15 g/mol
  • IUPAC Name : N',N'-diethyl-N-methylethane-1,2-diamine; dihydrochloride
  • Canonical SMILES : CCN(CC)CCNC.Cl.Cl

The biological activity of 2-(Diethylamino)ethyl(methyl)aminedihydrochloride is primarily attributed to its interaction with various molecular targets in cells. The diethylamino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, potentially modulating their activity. This interaction may influence several signaling pathways, leading to changes in cellular functions.

1. Medicinal Chemistry

Research indicates that this compound may have therapeutic potential in drug development targeting specific pathways involving amines. Its ability to act as a model compound allows for the exploration of similar amines' effects on cellular processes.

3. Anticancer Research

The compound has been investigated for its anticancer properties, particularly in the context of enhancing drug delivery systems or acting as a precursor for more potent anticancer agents.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 2-(Diethylamino)ethyl(methyl)aminedihydrochloride:

  • Study on Antischistosomal Activity : A related class of compounds demonstrated significant antischistosomal activity against Schistosoma mansoni, suggesting that similar amine structures could be effective in treating parasitic infections .
  • Antimicrobial Studies : Research into dithiocarbamate derivatives has shown promising results against bacterial strains, indicating that modifications to the amine structure can enhance antimicrobial efficacy .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
2-(Diethylamino)ethyl methacrylatePolymer synthesisUsed in industrial applications
2-(Dimethylamino)ethyl methacrylateAntimicrobial propertiesSimilar structure but different side groups
2-(Diethylamino)ethanethiolAnticancer propertiesContains a thiol group affecting reactivity

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